3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Description
3-(Benzylsulfanyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a triazole-based heterocyclic compound synthesized via S-benzylation of 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione using benzyl bromide in the presence of K₂CO₃ in ethanol . Structural elucidation via NMR and X-ray diffraction confirms the substitution pattern: the benzylsulfanyl group (-S-CH₂C₆H₅) occupies the 3-position, while the 4-methoxyphenyl group (-C₆H₄-OCH₃) is at the 5-position of the triazole ring. The compound’s crystalline nature and purity are achieved through recrystallization, making it suitable for further pharmacological and structural studies .
Properties
Molecular Formula |
C16H16N4OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H16N4OS/c1-21-14-9-7-13(8-10-14)15-18-19-16(20(15)17)22-11-12-5-3-2-4-6-12/h2-10H,11,17H2,1H3 |
InChI Key |
JLGNOXFDWZKPHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group.
Methoxylation: The methoxy group is introduced through a methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzylsulfanyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity to its targets, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The triazole core allows diverse substitutions, influencing electronic, steric, and biological properties. Key analogs and their modifications are summarized below:
Table 1: Substituent Comparison of Triazole Derivatives
Key Observations:
- Electron-Donating vs. In contrast, pyridinyl () and halogenated benzyl groups () withdraw electrons, altering reactivity and binding affinity.
- Lipophilicity : Benzyl and halogenated benzyl groups (e.g., 3-chloro-4-fluorobenzyl in ) increase logP values, enhancing membrane permeability. Thiophene-containing analogs () balance lipophilicity with aromatic interactions.
- Steric Effects : Bulkier substituents like 4-methoxybenzyl () may hinder molecular packing, as evidenced by differences in melting points (e.g., 164–165°C for compound 3b vs. ~180°C for the target compound).
Tyrosinase Inhibition:
- The target compound’s analog, 3-(3-chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (3b) , exhibits potent tyrosinase inhibition (IC₅₀ = 1.2 µM), attributed to halogen substitution enhancing enzyme active-site interactions .
- Pyridinyl-containing derivatives () show moderate activity, suggesting the 4-methoxyphenyl group in the target compound may offer a unique binding profile yet to be fully explored.
Antimicrobial Activity:
Physicochemical and Structural Properties
Table 2: Physicochemical Comparison
Crystallographic Insights:
- X-ray studies of the target compound reveal planar triazole rings with dihedral angles of 85.2° between the benzylsulfanyl and 4-methoxyphenyl groups, optimizing crystal packing .
- Analog 3-benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine () adopts a similar planar conformation but with additional hydrogen bonding via the triazolylmethyl group, enhancing thermal stability.
Biological Activity
The compound 3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 270.34 g/mol. The presence of the benzylsulfanyl and methoxyphenyl groups contributes to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, 3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine has shown effectiveness against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for microbial growth.
Antifungal Activity
The compound also demonstrates antifungal activity. Studies have shown it to be effective against common fungal pathogens:
| Fungus | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 32 | |
| Aspergillus niger | 64 |
The antifungal efficacy is attributed to its ability to inhibit ergosterol biosynthesis, a vital component of fungal cell membranes.
Anticancer Potential
Emerging studies suggest that triazole derivatives may possess anticancer properties. For example, compounds similar to 3-(benzylsulfanyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine have been reported to induce apoptosis in cancer cell lines:
The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.
Case Studies
A notable study conducted by Sameliuk et al. evaluated various triazole derivatives for their biological activities. The study found that compounds with methoxyphenyl substitutions exhibited the highest antimicrobial and antifungal activities. The findings suggest that such modifications enhance the interaction with biological targets, thereby improving efficacy against pathogenic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
